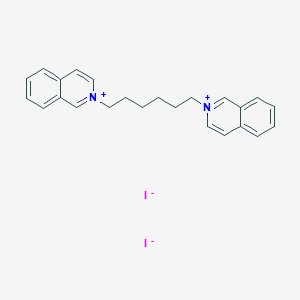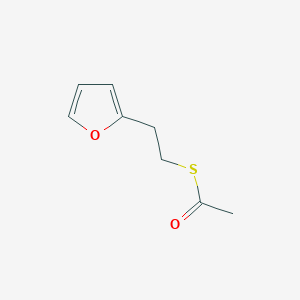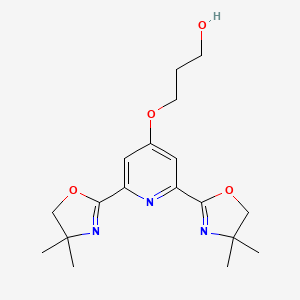
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol is a complex organic compound with a unique structure that includes a pyridine ring substituted with two oxazoline groups and a propanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol typically involves multiple steps. One common route includes the preparation of the pyridine ring substituted with oxazoline groups, followed by the introduction of the propanol moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The oxazoline groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction may produce different alcohol derivatives.
科学的研究の応用
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism by which 3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol exerts its effects involves interactions with specific molecular targets. The oxazoline groups and the pyridine ring can interact with enzymes and receptors, modulating their activity. The propanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine: Lacks the propanol moiety, making it less versatile in certain applications.
4,4-Dimethyl-2-cyclohexen-1-one: Different core structure, leading to distinct chemical properties and applications.
Uniqueness
3-((2,6-Bis(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridin-4-yl)oxy)propan-1-ol is unique due to its combination of oxazoline groups, pyridine ring, and propanol moiety. This unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
特性
分子式 |
C18H25N3O4 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC名 |
3-[2,6-bis(4,4-dimethyl-5H-1,3-oxazol-2-yl)pyridin-4-yl]oxypropan-1-ol |
InChI |
InChI=1S/C18H25N3O4/c1-17(2)10-24-15(20-17)13-8-12(23-7-5-6-22)9-14(19-13)16-21-18(3,4)11-25-16/h8-9,22H,5-7,10-11H2,1-4H3 |
InChIキー |
NNIGYLCFLDQXFA-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(=N1)C2=CC(=CC(=N2)C3=NC(CO3)(C)C)OCCCO)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


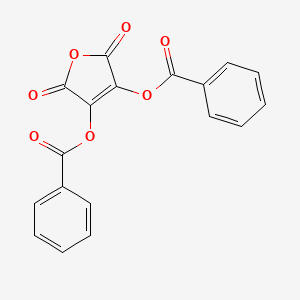
![N-[2-(1,3-Oxazol-2-yl)phenyl]benzamide](/img/structure/B12883605.png)
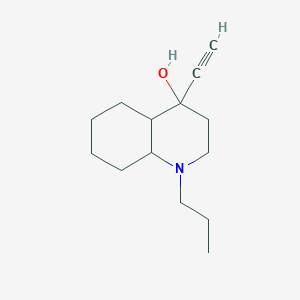

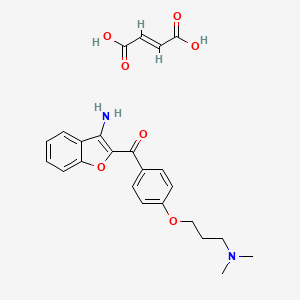
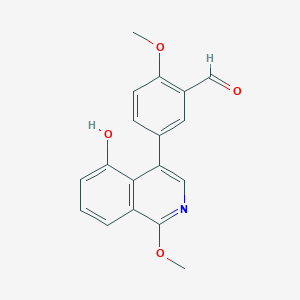
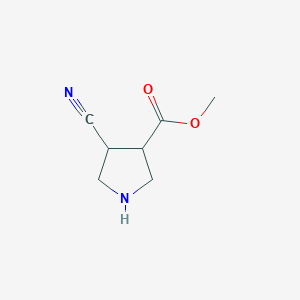

![4-Bromo-2-methoxybenzo[d]oxazole](/img/structure/B12883633.png)

